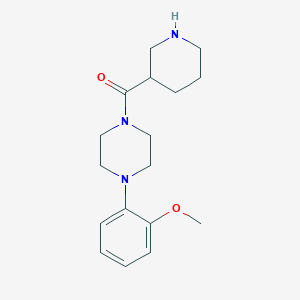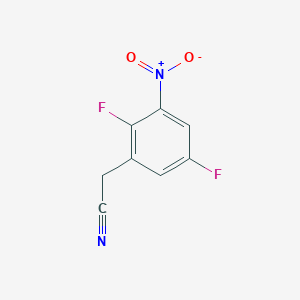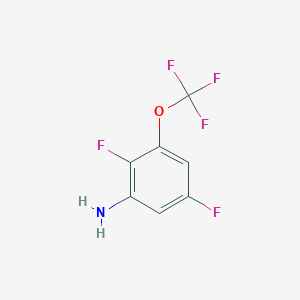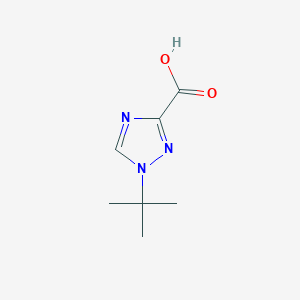
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine (MPPCP) is a synthetic piperazine derivative that has been studied for its potential therapeutic applications. It is a relatively new compound, first synthesized in 2016, and has been studied for its potential applications in treating various disorders, including depression, anxiety, schizophrenia, and Parkinson’s disease.
Aplicaciones Científicas De Investigación
1. Serotonin Receptor Antagonism
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine, as part of its analogues, has been studied for its potential as a serotonin antagonist. One study found that an analogue of this compound, NAN-190, shows high affinity for 5-HT1A serotonin receptors. The research aimed to achieve improved selectivity for 5-HT1A receptors over alpha 1-adrenergic receptors through structural modifications. Some derivatives were found to have enhanced selectivity and affinity, indicating the potential of these analogues in targeting serotonin receptors (Raghupathi et al., 1991).
2. Dopaminergic Ligand Properties
Another research avenue has explored the compound's derivatives as dopaminergic ligands. A study synthesized and evaluated new derivatives for their affinity towards the dopamine D2 receptor. The compounds were assessed in vitro, and the results indicated potential applications in mapping the D2 receptor binding site, with some derivatives showing significant affinity (Penjišević et al., 2016).
3. Positron Emission Tomography (PET) Imaging
Compounds including this compound have been utilized in PET imaging studies. For instance, [18F]p-MPPF, a derivative, has been used to study serotonergic neurotransmission. The research summarized the development, radiochemistry, animal studies, and human data concerning this compound, highlighting its role in advancing PET imaging technology (Plenevaux et al., 2000).
4. Antibacterial Properties
A study demonstrated the antibacterial potential of a related compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10). It was found to selectively kill bacterial persisters, a type of bacteria that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This research opened avenues for addressing antibiotic resistance (Kim et al., 2011).
5. HIV-1 Reverse Transcriptase Inhibition
In the context of HIV research, analogues of this compound were explored for their inhibitory effects on HIV-1 reverse transcriptase. One study synthesized various analogues and evaluated them for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, contributing to the search for new HIV therapies (Romero et al., 1994).
Propiedades
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-7-3-2-6-15(16)19-9-11-20(12-10-19)17(21)14-5-4-8-18-13-14/h2-3,6-7,14,18H,4-5,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINZFJWGLWQAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















